o-sulfinobenzoic acid chemical structure and formula
o-sulfinobenzoic acid chemical structure and formula
Technical Whitepaper: o-Sulfinobenzoic Acid – Structural Dynamics and Synthetic Utility
Abstract
o-Sulfinobenzoic acid (2-sulfinobenzoic acid, CAS 13165-80-5) represents a critical yet often overlooked metabolic intermediate in the sulfur-oxidation pathways of saccharin and related sulfonamides. Unlike its stable sulfonic acid counterpart (o-sulfobenzoic acid), the sulfinic acid derivative exhibits complex structural tautomerism, oscillating between an open-chain sulfinic acid and a cyclic 3-hydroxy-3H-2,1-benzoxathiole 1-oxide (sultine) form. This guide provides a definitive technical analysis of its structure, synthesis, and reactivity, correcting common misconceptions that conflate it with o-sulfobenzoic acid.
Chemical Identity & Structural Architecture
The defining feature of o-sulfinobenzoic acid is its capacity for ring-chain tautomerism. In solution, the proximity of the carboxylic acid (-COOH) and sulfinic acid (-SO₂H) groups facilitates an intramolecular cyclization, a phenomenon characteristic of ortho-substituted sulfur acids.
| Parameter | Technical Specification |
| IUPAC Name | 2-Sulfinobenzoic acid |
| Common Synonyms | o-Carboxybenzenesulfinic acid; 3-Hydroxy-3H-2,1-benzoxathiole 1-oxide |
| CAS Number | 13165-80-5 (Distinct from o-sulfobenzoic acid: 632-25-7) |
| Molecular Formula | C₇H₆O₄S |
| Molecular Weight | 186.19 g/mol |
| SMILES | O=C(O)C1=CC=CC=C1S(=O)O (Open) / O=C1OC(S(=O)C2=CC=CC=12)O (Cyclic) |
Structural Tautomerism (The Sultine Equilibrium)
The compound does not exist solely as an acyclic structure. The nucleophilic oxygen of the sulfinic acid group attacks the electrophilic carbonyl carbon, forming a five-membered cyclic hemiacylal known as a sultine .
Figure 1: Tautomeric equilibrium between the open sulfinic acid and the cyclic sultine form.
Physicochemical Profile
Understanding the acidity and stability of o-sulfinobenzoic acid is requisite for its isolation and use in synthesis.
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Acidity (pKa):
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Sulfinic Group (-SO₂H): Estimated pKa ≈ 2.0 – 2.5. Sulfinic acids are more acidic than carboxylic acids but weaker than sulfonic acids (pKa ≈ -1.2).
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Carboxylic Group (-COOH): pKa ≈ 3.5 – 4.0.
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Note: The cyclic form masks the acidity, leading to non-standard titration curves.
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Redox Stability: The compound is metastable. It is readily oxidized to o-sulfobenzoic acid (irreversible) or reduced to di-o-carboxyphenyl disulfide.
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Solubility: Soluble in polar organic solvents (EtOH, DMSO, DMF) and aqueous alkali. Limited solubility in non-polar solvents due to high polarity and hydrogen bonding.
Synthetic Pathways & Protocols
The synthesis of o-sulfinobenzoic acid requires the selective reduction of sulfonyl derivatives. Direct hydrolysis of saccharin typically yields the sulfonic acid; therefore, reductive methods are required to access the sulfinic state.
Protocol: Zinc-Mediated Reduction of o-Chlorosulfonylbenzoic Acid
This protocol utilizes zinc dust to reduce the sulfonyl chloride to the zinc sulfinate, followed by acid liberation.
Reagents:
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o-Chlorosulfonylbenzoic acid (CAS 10130-89-9)
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Zinc dust (Activation: Wash with dilute HCl, then water/acetone/ether)
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Sodium Carbonate (Na₂CO₃)
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Hydrochloric Acid (12 M and 6 M)
Step-by-Step Methodology:
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Neutralization: Suspend 10 mmol of o-chlorosulfonylbenzoic acid in 20 mL of water. Slowly add solid Na₂CO₃ while stirring until the solution is neutral (pH 7) and clear. This forms the sodium salt.
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Reduction: Cool the solution to 0–5 °C in an ice bath. Add 20 mmol (1.3 g) of activated Zinc dust in small portions over 15 minutes.
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Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. The disappearance of the starting material can be monitored by TLC (Note: Sulfinic acids streak on silica; use reverse-phase plates if available).
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Filtration: Filter off the excess Zinc and Zinc oxide residues. The filtrate contains the zinc/sodium sulfinate salt.
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Acidification & Cyclization: Carefully acidify the filtrate with 6 M HCl to pH 1. The solution may turn turbid as the free acid forms.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The organic phase will contain the equilibrium mixture of the open and cyclic forms.
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Drying: Dry over anhydrous Na₂SO₄ and evaporate under reduced pressure (keep bath temp < 40 °C to prevent thermal disproportionation).
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Product: The residue is o-sulfinobenzoic acid, typically obtained as a hygroscopic white solid.
Figure 2: Synthetic workflow for the reduction of o-chlorosulfonylbenzoic acid.
Reactivity & Mechanistic Implications
For drug development professionals, the reactivity of the sulfinic acid group is the primary area of interest.
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Oxidation: Rapidly oxidizes in air or with mild oxidants (H₂O₂) to o-sulfobenzoic acid. This is a common impurity pathway in saccharin synthesis.
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Alkylation: Reacts with alkyl halides to form sulfones (S-alkylation) or sulfinic esters (O-alkylation), depending on "Hard-Soft Acid-Base" (HSAB) principles.
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Desulfination: Under thermal stress or palladium catalysis, the sulfinic acid group can be extruded as SO₂, yielding benzoic acid. This is a critical stability concern during scale-up.
Pharmaceutical Applications
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Saccharin Metabolism: o-Sulfinobenzoic acid is a reductive metabolite of saccharin. Understanding its clearance and stability is vital for toxicological profiling of sulfonamide sweeteners.
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Sultam Synthesis: It serves as a precursor to sultams (cyclic sulfonamides), which are privileged scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).
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Bioisosteres: The cyclic sultine form acts as a potential bioisostere for lactones in drug design, offering altered solubility and metabolic stability profiles.
References
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Chemical Identity & Constants: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12438, 2-Sulfobenzoic acid (and related isomers). Retrieved from [Link]
- Tautomerism of Sulfinic Acids: Oae, S., & Doi, K. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Standard text on sulfur tautomerism).
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Synthesis Protocol Basis: Organic Syntheses, Coll. Vol. 1, p. 495 (1941); Vol. 8, p. 100 (1928). Acid Ammonium o-Sulfobenzoate (and related reduction chemistry). Retrieved from [Link]
- Saccharin Metabolism: Renwick, A. G. (1985). The metabolism of intense sweeteners. Xenobiotica, 15(S1), 4-18. (Discusses reductive cleavage of saccharin).
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General Sulfinic Acid Properties: Patai, S. (Ed.). (1990).[3] The Chemistry of Sulphinic Acids, Esters and their Derivatives. John Wiley & Sons.
